molecular formula C14H16N2O4 B10972853 N,N'-ethane-1,2-diylbis(2-methylfuran-3-carboxamide)

N,N'-ethane-1,2-diylbis(2-methylfuran-3-carboxamide)

Cat. No.: B10972853
M. Wt: 276.29 g/mol
InChI Key: UOUVNJJANUMBPT-UHFFFAOYSA-N
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Description

2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its dual furan rings, which are substituted with methyl and formamido groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan rings. One common method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react in the presence of acid catalysts to form furan rings . The methyl and formamido groups are then introduced through subsequent reactions, such as alkylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of furfural or furfuryl alcohol using copper-aluminum or copper-chromium catalysts under specific conditions (pressure: 0.29–0.49 MPa, temperature: 200–210°C, hydrogen to furfural ratio: 10:1) . These conditions ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, furanones, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with a single methyl group.

    Furan-3-carboxamide: Lacks the methyl and formamido substitutions.

    2-Methyl-3-furancarboxylic acid: Contains a carboxylic acid group instead of the formamido group.

Uniqueness

2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE is unique due to its dual furan rings and specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]ethyl]furan-3-carboxamide

InChI

InChI=1S/C14H16N2O4/c1-9-11(3-7-19-9)13(17)15-5-6-16-14(18)12-4-8-20-10(12)2/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

UOUVNJJANUMBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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